molecular formula C14H15NO2 B8429350 6-Tert-butylquinoline-2-carboxylic acid

6-Tert-butylquinoline-2-carboxylic acid

Cat. No.: B8429350
M. Wt: 229.27 g/mol
InChI Key: HMNATKKTUFOEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butylquinoline-2-carboxylic acid is a quinoline derivative featuring a tert-butyl substituent at the 6-position and a carboxylic acid group at the 2-position. Quinoline scaffolds are widely studied in medicinal and organic chemistry due to their structural versatility and bioactivity . The tert-butyl group is a bulky, electron-donating substituent that enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-tert-butylquinoline-2-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-14(2,3)10-5-7-11-9(8-10)4-6-12(15-11)13(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

HMNATKKTUFOEEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Analysis of Key Analogs

Property 6-Tert-butylquinoline-2-carboxylic Acid 2-Methylquinoline-6-carboxylic Acid 6-Bromoquinoline-2-carboxylic Acid
Molecular Weight 237.28 (hypothetical) 187.2 252.06
LogP (estimated) ~3.5 ~2.1 ~2.8
Solubility in Water Low Moderate Low
Synthetic Flexibility Moderate (steric hindrance) High High (Br reactivity)

Preparation Methods

Substrate Selection and Initial Ring Formation

The quinoline scaffold is typically constructed via cyclocondensation of 2-aminobenzaldehyde derivatives with β-keto esters or acrylates. For 6-tert-butylquinoline-2-carboxylic acid, 2-amino-5-tert-butylbenzaldehyde serves as the primary precursor. This intermediate is synthesized through tert-butylation of 2-aminobenzaldehyde using tert-butyl bromide in the presence of AlCl₃ as a Lewis acid.

The cyclocondensation step employs ethyl acetoacetate or β-nitroacrylates under basic conditions. For example, treatment of 2-amino-5-tert-butylbenzaldehyde with ethyl acetoacetate in acetonitrile, catalyzed by BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), facilitates a one-pot formation of the quinoline ring. The reaction proceeds via a tandem Knoevenagel condensation and intramolecular cyclization, yielding ethyl 6-tert-butylquinoline-2-carboxylate (Scheme 1).

Scheme 1 :

2-Amino-5-tert-butylbenzaldehyde+Ethyl acetoacetateBEMP, CH₃CNEthyl 6-tert-butylquinoline-2-carboxylate\text{2-Amino-5-tert-butylbenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{BEMP, CH₃CN}} \text{Ethyl 6-tert-butylquinoline-2-carboxylate}

Hydrolysis to the Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using NaOH (2 M) in a 1:1 ethanol-water mixture at 80°C for 6 hours. Acidification with HCl precipitates the target compound in 85–90% purity.

Table 1 : Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
BEMPCH₃CN801278
K₂CO₃DMF1002445
DBUToluene1101862

Palladium-Catalyzed Hydrogenation and Ring Closure

Nitro Reduction and Cyclization

An alternative route begins with 6-nitroveratraldehyde, which is hydrogenated to the corresponding amine using 5% Pd/C in tetrahydrofuran (THF) under 0.1–0.2 MPa H₂. Subsequent reaction with ethyl pyruvate in the presence of sodium ethoxide induces cyclization, forming the quinoline core. Introducing a tert-butyl group requires post-synthetic modification via electrophilic substitution using tert-butyl chloride and FeCl₃.

Limitations and Byproduct Formation

This method suffers from moderate yields (60–70%) due to competing side reactions during tert-butylation. Over-alkylation at the 3-position of the quinoline ring is a common issue, necessitating chromatographic purification.

Eaton’s Reagent-Mediated Intramolecular Acylation

Friedel-Crafts Acylation Strategy

A novel approach employs Eaton’s reagent (P₂O₅–CH₃SO₃H) to promote intramolecular Friedel-Crafts acylation. Ethyl 6-(bromomethyl)dioxolo[4,5-g]quinoline-7-carboxylate is reacted with tert-butylphenol to form a precursor, which undergoes cyclization in Eaton’s reagent at 0°C. This method achieves 75% yield with minimal byproducts.

Mechanistic Insight :
The reaction proceeds via protonation of the carbonyl oxygen, followed by electrophilic attack of the tert-butyl group on the electron-rich quinoline ring.

Direct Tert-Butylation of Preformed Quinoline-2-Carboxylic Acids

Tf₂NH-Catalyzed Esterification

Recent advances utilize bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst for direct tert-butylation. Quinoline-2-carboxylic acid is treated with tert-butyl acetate (t-BuOAc) and 1.1 equivalents of Tf₂NH at 0°C, achieving 86% yield of the tert-butyl ester, which is hydrolyzed to the acid.

Advantages :

  • Avoids harsh acidic conditions (e.g., HClO₄).

  • Compatible with acid-sensitive functional groups.

Table 2 : Comparison of Tert-Butylation Methods

MethodCatalystSolventYield (%)Purity (%)
Tf₂NH catalysisTf₂NHt-BuOAc8695
HClO₄HClO₄t-BuOAc6188
AlCl₃ alkylationAlCl₃DCM7290

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 2-aminobenzaldehyde derivatives with tert-butyl acetoacetate and K₂CO₃ reduces solvent waste and reaction time (2 hours vs. 12 hours). Initial trials show 68% yield, highlighting potential for scalability .

Q & A

What are the common synthetic routes for 6-Tert-butylquinoline-2-carboxylic acid, and how do their reaction conditions differ?

Basic Research Question
The synthesis of 6-Tert-butylquinoline-2-carboxylic acid can be approached via classical quinoline synthesis protocols or modern catalytic methods. Classical routes like the Gould–Jacob, Skraup, or Friedländer reactions involve cyclization of aniline derivatives with carbonyl-containing compounds under acidic or thermal conditions. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) offer regioselective functionalization of the quinoline core. For example, introducing the tert-butyl group may require alkylation of a pre-functionalized quinoline intermediate using tert-butyl halides in the presence of a palladium catalyst . Key variables include temperature (80–150°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%).

Which spectroscopic techniques are most effective for characterizing the molecular structure of 6-Tert-butylquinoline-2-carboxylic acid?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the tert-butyl group (singlet at ~1.4 ppm for nine protons) and carboxylic acid proton (broad peak near 12–14 ppm). Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₇NO₂), while X-ray crystallography resolves steric effects of the tert-butyl group on the quinoline backbone. PubChem and NIST databases provide reference spectra for cross-validation .

How can computational modeling predict the reactivity of 6-Tert-butylquinoline-2-carboxylic acid in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects at the quinoline C-2 carboxylic acid group and steric hindrance from the tert-butyl substituent. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites, while Molecular Electrostatic Potential (MEP) maps highlight charge distribution. For instance, the tert-butyl group may reduce reactivity at C-6 due to steric shielding, directing substitutions to C-3 or C-8 positions. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models .

What strategies address low yield in the tert-butyl group introduction during synthesis?

Advanced Research Question
Low yields during tert-butyl functionalization often arise from steric hindrance or competing side reactions. Optimizing reaction parameters—such as using bulky ligands (e.g., tricyclohexylphosphine) to enhance catalyst stability, increasing reaction temperature (100–120°C), or switching to a less polar solvent (e.g., toluene)—can improve efficiency. Alternatively, pre-functionalizing the quinoline core with directing groups (e.g., boronic esters) prior to alkylation may enhance regioselectivity. Purity of intermediates should be verified via HPLC (>95%) to avoid side-product propagation .

What are the key solubility properties of 6-Tert-butylquinoline-2-carboxylic acid in organic solvents?

Basic Research Question
The compound’s solubility is influenced by the hydrophobic tert-butyl group and polar carboxylic acid moiety. It is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents like DMSO (20–50 mg/mL) or DMF. In non-polar solvents (e.g., hexane), solubility is negligible. Solubility can be enhanced via salt formation (e.g., sodium or potassium carboxylate) or co-solvent systems (e.g., ethanol-water mixtures). Experimental data from PubChem or NIST should be cross-checked with controlled solubility assays .

How do steric effects of the tert-butyl group influence the compound’s pharmacological activity?

Advanced Research Question
The tert-butyl group increases steric bulk, potentially hindering interactions with enzymatic active sites. Molecular docking studies (e.g., AutoDock Vina) can simulate binding affinities to target proteins, such as kinases or receptors. For example, the tert-butyl group may reduce off-target binding by blocking access to shallow binding pockets. Comparative studies with methyl or isopropyl analogs (e.g., 6-methylquinoline-2-carboxylic acid) can isolate steric vs. electronic contributions to bioactivity .

What safety precautions are required when handling 6-Tert-butylquinoline-2-carboxylic acid?

Basic Research Question
While specific toxicity data for this compound is limited, analogous quinoline derivatives require handling in a fume hood with nitrile gloves and lab coats. Avoid inhalation of dust/aerosols. Waste disposal should follow institutional guidelines for organic acids, with neutralization (pH 6–8) before disposal. Consult Safety Data Sheets (SDS) for structurally similar compounds (e.g., thiophene-2-carboxylic acid) to infer hazards .

How can researchers resolve discrepancies in reported biological activity across studies?

Advanced Research Question
Contradictory bioactivity data may arise from variations in compound purity, assay conditions (e.g., pH, temperature), or cell line specificity. Validate purity via HPLC-MS and standardize assays using reference inhibitors/agonists. Cross-test in multiple models (e.g., in vitro enzyme assays vs. cell-based viability tests) to confirm mechanism-specific effects. Meta-analyses of published data (e.g., using PRISMA guidelines) can identify confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.